(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride
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Overview
Description
(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound features a triazole ring, which is a common motif in many biologically active molecules, and it is often studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the triazole intermediate.
Aminoethyl Group Addition: The aminoethyl group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and receptor binding.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an antifungal, antibacterial, or antiviral agent due to its triazole ring, which is a common feature in many drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The difluorophenyl group enhances binding affinity and specificity, while the aminoethyl group may facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group, in particular, may offer enhanced stability and binding characteristics compared to other triazole derivatives.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4O.ClH/c1-8(15)12(19,5-18-7-16-6-17-18)10-3-2-9(13)4-11(10)14;/h2-4,6-8,19H,5,15H2,1H3;1H/t8-,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFYUHIEUJKTFR-DAIXLEOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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